Cas no 882-09-7 (Clofibric acid)

Clofibric acid structure
Clofibric acid structure
Nome del prodotto:Clofibric acid
Numero CAS:882-09-7
MF:C10H11ClO3
MW:214.645542383194
MDL:MFCD00004192
CID:40188
PubChem ID:2797

Clofibric acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid
    • Clofibric acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid~Clofibric acid
    • 2-(4-Chlorophenoxy)isobutyric acid
    • R(+)-2-(4-chloro-2-methyl phenoxy) propionic acid
    • 4-Chlorophenoxy-iso-butyrcc Acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid
    • 2-(p-Chlorophenoxy)-2-methylpropionic acid
    • 4-Chlorophenoxy Isobutyric Acid
    • Chlorofibrinic acid
    • 2-(p-chlorophenoxy)-isobutyric acid
    • 4-CPIB
    • Arteriohom
    • Clofibric
    • Clofibrin
    • PCIB
    • PCPIB
    • Regadrin
    • Regulipid
    • Clofibrinic acid
    • Chlorfibrinic acid
    • Chlorophibrinic acid
    • Clofibrate free acid
    • Clofibrinsaeure
    • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-
    • 2-(p-Chlorophenoxy)isobutyric acid
    • alpha-(p-Chlorophenoxy)isobutyric acid
    • Acido clofibrico
    • Acide clofibri
    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid (ACI)
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl- (6CI, 7CI, 8CI)
    • (p-Chlorophenoxy)isobutyric acid
    • 2-(4-Chlorophenoxy)-2-methylpropanic acid
    • 2-(p-Chlorophenoxy)-2-methylpropanoic acid
    • 2-[(4-Chlorophenyl)oxy]-2-methylpropionic acid
    • 4-Chlorophenoxyisobutyric acid
    • Clofibrilic acid
    • CPIB
    • CPIBA
    • MeSH ID: D002995
    • NSC 1149
    • α-(4-Chlorophenoxy)-α-methylpropionic acid
    • α-(4-Chlorophenoxy)isobutyric acid
    • α-(p-Chlorophenoxy)isobutyric acid
    • MDL: MFCD00004192
    • Inchi: 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
    • Chiave InChI: TXCGAZHTZHNUAI-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)OC1C=CC(Cl)=CC=1)O
    • BRN: 1874067

Proprietà calcolate

  • Massa esatta: 214.04000
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6
  • Carica superficiale: 0
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Colore/forma: Solido cristallino
  • Densità: 1.266
  • Punto di fusione: 120-122 °C (lit.)
  • Punto di ebollizione: 308.11°C (rough estimate)
  • Indice di rifrazione: 1.541
  • PSA: 46.53000
  • LogP: 2.58200
  • Solubilità: Non determinato
  • FEMA: 3108
  • Merck: 2378

Clofibric acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S36-S24/25
  • RTECS:UE9455000
  • Identificazione dei materiali pericolosi: Xn Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frasi di rischio:R22

Clofibric acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Clofibric acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045604-100mg
Clofibric acid
882-09-7 98%
100mg
¥650.00 2024-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001196-25g
Clofibric acid
882-09-7 98%
25g
¥32 2024-05-21
Key Organics Ltd
HS-0042-5MG
Clofibric acid
882-09-7 >97%
5mg
£42.00 2025-02-08
Key Organics Ltd
HS-0042-10MG
Clofibric acid
882-09-7 >97%
10mg
£51.00 2025-02-08
eNovation Chemicals LLC
D397814-100g
2-(4-Chlorophenoxy)isobutyric acid
882-09-7 97%
100g
$205 2024-05-24
Enamine
EN300-18267-1.0g
2-(4-chlorophenoxy)-2-methylpropanoic acid
882-09-7 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-18267-100.0g
2-(4-chlorophenoxy)-2-methylpropanoic acid
882-09-7 95.0%
100.0g
$78.0 2025-03-21
ChemScence
CS-4700-100mg
Clofibric acid
882-09-7 99.77%
100mg
$60.0 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0061-1 mL * 10 mM (in DMSO)
Clofibric acid
882-09-7 100.00%
1 mL * 10 mM (in DMSO)
¥410.00 2022-04-26
TRC
C586930-100mg
Clofibric Acid
882-09-7
100mg
$ 57.00 2023-09-08

Clofibric acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  50 °C
Riferimento
Optimization of clofibrate with O-desmethyl anetholtrithione lead to a novel hypolipidemia compound with hepatoprotective effect
Liu, Haitao; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 72,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Riferimento
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone
Riferimento
ipso Nitration in p-halophenyl ethers
Clewley, Robin G.; et al, Canadian Journal of Chemistry, 1989, 67(9), 1472-9

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Riferimento
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ;  overnight, rt → 100 °C
2.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Riferimento
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Routes 6

Condizioni di reazione
Riferimento
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
Riferimento
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, 60 °C; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Riferimento
Direct synthesis and applications of solid silylzinc reagents
Chandrasekaran, Revathi; et al, ChemRxiv, 2021, 1, 1-10

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Riferimento
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid ;  acidified
Riferimento
The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity
Xie, Yundong; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 44,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Riferimento
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; et al, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Potassium hydroxide ,  Trioctylmethylammonium chloride ,  Polyethylene glycol Solvents: Acetone ,  Water ;  32 - 35 °C; 20 min, 32 - 35 °C
1.2 35 °C → reflux; 50 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, reflux; reflux → rt; 1.5 h, rt
Riferimento
Improvement of synthesis process for p-Chlorophenoxyisobutyric acid
Fang, Hui-zhen; et al, Guangzhou Huagong, 2010, 38(7), 99-100

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation
Basu, Sujay ; et al, Journal of Medicinal Chemistry, 2017, 60(2), 681-694

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Riferimento
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Polyethylene glycol Solvents: Water
Riferimento
Synthesis of clofibric acid under PTC condition
Chen, Yi-Ping, Zhongguo Yiyao Gongye Zazhi, 2000, 31(6), 281-282

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; et al, Chemical Science, 2022, 13(21), 6316-6321

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
2.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Riferimento
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  0.5 h, rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  1 h, 50 °C; 1.5 h, 50 °C
Riferimento
Improved method for the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives
Davis, Roman D.; et al, Synthesis, 2004, (12), 1959-1962

Clofibric acid Raw materials

Clofibric acid Preparation Products

Clofibric acid Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:882-09-7)2-(4-Chlorophenoxy)-2-methylpropionic acid
Numero d'ordine:sfd3115
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:882-09-7)Clofibric acid
27521887
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:882-09-7)Clofibric acid
25841606
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta